molecular formula C13H17ClFNO2 B1389148 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride CAS No. 1185299-70-0

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1389148
CAS No.: 1185299-70-0
M. Wt: 273.73 g/mol
InChI Key: LNSZGZOVQOAZRY-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride is a synthetically valuable piperidine derivative serving as a key building block in pharmaceutical research and development. The piperidine ring is one of the most significant synthetic fragments for designing drugs and is present in more than twenty classes of pharmaceuticals, as well as numerous alkaloids . This specific compound, functionalized with a 2-fluorobenzyl group and a carboxylic acid, is designed for the synthesis of novel bioactive molecules. Piperidine-based compounds are extensively explored in medicinal chemistry for their interaction with central nervous system targets. Research indicates that high-affinity sigma-1 (σ1) receptor ligands, which are relevant for neurological disorders and cancer, often incorporate a basic amine flanked by hydrophobic regions, a pharmacophore present in this and related structures . Furthermore, the 2-fluorobenzyl moiety is a common feature in developed PET tracers, such as those for cholesterol 24-hydroxylase (CH24H), highlighting the application of such building blocks in diagnostic agent discovery . This reagent provides researchers with a versatile intermediate for constructing potential therapeutics and probes, particularly in the areas of neuroscience and oncology. It is strictly for use in professional research settings.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO2.ClH/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17;/h1-2,4,6,11H,3,5,7-9H2,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNSZGZOVQOAZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Reaction

The core synthetic step involves the alkylation of piperidine-3-carboxylic acid with 2-fluorobenzyl chloride under basic conditions:

  • Reaction conditions: The reaction is typically carried out in a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
  • Base: Sodium hydroxide or potassium carbonate is used to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.
  • Temperature: Room temperature to mild heating (25–60 °C) depending on reactivity.
  • Reaction time: Several hours (typically 3–18 h) to ensure completion.
  • Workup: The reaction mixture is diluted with an organic solvent (e.g., diethyl ether), washed with aqueous solutions (e.g., saturated NaHCO3, brine), dried over anhydrous sodium sulfate, and concentrated.

Hydrochloride Salt Formation

  • The free base obtained from the nucleophilic substitution is dissolved in an appropriate solvent such as ethanol or water.
  • Hydrochloric acid (aqueous or gaseous HCl) is added dropwise under stirring to precipitate the hydrochloride salt.
  • The salt is collected by filtration, washed with cold water or ethanol, and dried under vacuum.

Protection and Deprotection (Optional for Enantioselective Synthesis)

For enantioselective synthesis or to avoid side reactions, protecting groups such as Boc (tert-butoxycarbonyl) may be employed on the piperidine nitrogen during intermediate steps, followed by deprotection after the key transformations. This is particularly relevant in cases where stereochemistry control is critical.

Purification

  • Silica gel column chromatography using solvent systems like heptane/ethyl acetate (e.g., 98:2) is employed for purification.
  • Recrystallization from solvents such as ethanol or ethyl acetate ensures high purity.
  • Final product purity is typically >95%, confirmed by NMR, MS, and HPLC.

Representative Experimental Data and Yields

Step Reagents/Conditions Yield (%) Notes
Alkylation Piperidine-3-carboxylic acid + 2-fluorobenzyl chloride, K2CO3, THF, rt, 12 h 70–80 Moderate temperature, base-assisted
Workup Extraction, washing with NaHCO3, brine, drying - Standard organic workup
Hydrochloride salt formation HCl addition in ethanol/water 85–90 Precipitation of hydrochloride salt
Purification Silica gel chromatography (heptane/ethyl acetate 98:2) 75–85 High purity product

Research Findings and Optimization Notes

  • Enantioselective Hydrogenation: Patents describe using enantioselective hydrogenation methods to prepare chiral fluorobenzyl piperidine carboxylic acids with high enantiomeric excess (>95%) under mild conditions, improving yield and stereochemical purity.
  • Catalysts: Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) facilitate coupling reactions involving halogenated benzyl derivatives.
  • Reaction Monitoring: TLC and NMR are used to monitor reaction progress and confirm product formation.
  • Salt Stability: The hydrochloride salt form enhances stability and solubility, beneficial for downstream pharmaceutical applications.

Comparative Notes on Related Compounds

While direct literature on this compound is limited, analogues such as 1-(3-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride and 1-(4-fluorobenzyl)piperidine-3-carboxylic acid have been synthesized using similar methods, confirming the robustness of the nucleophilic substitution and salt formation approach.

Summary Table of Preparation Methods

Preparation Step Description Key Reagents/Conditions Outcome
Nucleophilic substitution Piperidine nitrogen attacks 2-fluorobenzyl chloride Piperidine-3-carboxylic acid, 2-fluorobenzyl chloride, K2CO3, THF, rt Formation of 1-(2-fluorobenzyl)piperidine-3-carboxylic acid (free base)
Workup and extraction Organic solvent extraction and washing Diethyl ether, NaHCO3, brine Purification of free base
Hydrochloride salt formation Acidification to precipitate hydrochloride salt HCl (aqueous or gaseous), ethanol/water Formation of hydrochloride salt
Purification Chromatography or recrystallization Silica gel column, heptane/ethyl acetate Pure hydrochloride salt (>95% purity)

Chemical Reactions Analysis

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

This compound is primarily studied for its potential therapeutic applications. It has been noted for its ability to interact with various biological targets, particularly in the central nervous system (CNS). The piperidine moiety is crucial for modulating neurotransmitter systems, which can be beneficial in treating conditions like anxiety and depression.

Antiviral Activity

Research indicates that compounds structurally similar to 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride exhibit promising antiviral properties. For instance, derivatives have shown significant efficacy against viruses such as HIV and HCV, suggesting potential applications in antiviral therapies.

Enzyme Inhibition

The compound has demonstrated the ability to inhibit specific enzymes critical for cellular processes. Notably, it has shown nanomolar potency against the papain-like protease (PLpro) from the SARS coronavirus, indicating its potential as an antiviral agent. Additionally, it may inhibit cholinesterases, which are important targets in Alzheimer's disease research .

Case Study 1: Antiviral Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives, including those related to this compound. One derivative exhibited an EC50 value of 3.98 μM against HIV-1, highlighting its strong antiviral potential compared to existing treatments.

Case Study 2: Cholinesterase Inhibition

Another study explored the inhibition of cholinesterases by compounds containing a piperidine structure similar to that of this compound. The findings suggested that these compounds could serve as multi-target agents against Alzheimer's disease-related pathways by inhibiting both acetylcholinesterase and butyrylcholinesterase .

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

1-(4-Isopropylbenzyl)piperidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₆H₂₄ClNO₂
  • Molar Mass : 297.82 g/mol
  • Properties: Soluble in water, methanol, and chloroform. Melting Point: 150–155°C.
  • Applications : Primarily used as a catalyst or intermediate in organic synthesis. The bulky 4-isopropyl group increases steric hindrance, reducing reactivity compared to the fluorinated analog .
1-(2-Naphthylmethyl)piperidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₁₇H₁₈ClNO₂ (estimated)
  • Properties :
    • Higher aromaticity due to the naphthyl group, leading to lower solubility in polar solvents.
    • Classified as an irritant (MDL: MFCD06801132) .
  • Applications : The extended aromatic system may enhance binding to hydrophobic targets in drug discovery.
1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula : C₁₃H₁₅ClN₂O₂S
  • Molar Mass : 310.79 g/mol
  • CAS: 2089257-08-7 .

Piperidine Backbone Modifications

(R)-Piperidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula: C₆H₁₁NO₂·HCl
  • Molar Mass : 165.62 g/mol (hydrochloride salt)
  • Properties :
    • Lacks a benzyl group, resulting in higher polarity and water solubility.
    • Used as a chiral building block in asymmetric synthesis (CAS: 25137-00-2) .
1-(Piperazin-1-ylcarbonyl)piperidine-3-carboxylic Acid Hydrochloride
  • Molecular Formula : C₁₁H₂₀ClN₃O₃
  • Properties: The piperazinyl carbonyl group introduces hydrogen-bonding capability, useful in designing kinase inhibitors or GPCR ligands. Priced at $248.00/250 mg for research use (Santa Cruz Biotechnology) .

Pharmaceutical Derivatives

Tiagabine Hydrochloride
  • Molecular Formula: C₂₀H₂₅NO₂S₂·HCl
  • Molar Mass : 412.5 g/mol
  • Applications : An anticonvulsant drug targeting GABA reuptake. The 4,4-bis(3-methylthiophen-2-yl) substituent confers high CNS activity, contrasting with the fluorobenzyl analog’s simpler structure .

Comparative Analysis Table

Compound Molecular Formula Molar Mass (g/mol) Key Substituent Applications
1-(2-Fluorobenzyl)piperidine-3-COOH·HCl C₁₃H₁₅ClFNO₂ ~283.7 2-Fluorobenzyl CNS drug intermediates
1-(4-Isopropylbenzyl)piperidine-3-COOH·HCl C₁₆H₂₄ClNO₂ 297.82 4-Isopropylbenzyl Organic synthesis catalyst
1-(2-Naphthylmethyl)piperidine-3-COOH·HCl C₁₇H₁₈ClNO₂ ~303.8 2-Naphthylmethyl Hydrophobic target binding
Tiagabine Hydrochloride C₂₀H₂₅NO₂S₂·HCl 412.5 Bis(3-methylthiophen-2-yl) Anticonvulsant
(R)-Piperidine-3-COOH·HCl C₆H₁₁NO₂·HCl 165.62 None (parent structure) Chiral synthesis

Key Findings

  • Electronic Effects : Fluorine in the 2-fluorobenzyl group enhances metabolic stability and lipophilicity, favoring CNS drug development .
  • Steric Influence : Bulky substituents (e.g., 4-isopropylbenzyl) reduce reactivity but improve selectivity in catalysis .
  • Biological Activity : Heterocyclic substituents (e.g., benzothiazole) enhance target affinity, while aromatic systems (naphthyl) improve hydrophobic interactions .
  • Synthetic Accessibility : The fluorobenzyl derivative’s synthesis is scalable under mild conditions, unlike Tiagabine’s complex thiophene-based route .

Biological Activity

1-(2-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its chemical properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

  • Molecular Formula : C13H17ClFNO2
  • Molecular Weight : 273.73 g/mol
  • Structure : The compound features a piperidine ring substituted with a fluorobenzyl group and a carboxylic acid moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecular targets:

  • Cholinesterase Inhibition : Research indicates that compounds similar to this one exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. The inhibition of these enzymes can enhance cholinergic neurotransmission, potentially alleviating cognitive deficits associated with neurodegenerative conditions .
  • Endocannabinoid System Modulation : The compound may also interact with fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of anandamide, an endocannabinoid. Inhibition of FAAH can lead to increased levels of anandamide, which has neuroprotective effects and may be beneficial in treating neurodegenerative diseases .

Table 1: Biological Activities of this compound

Activity TypeTarget Enzyme/PathwayIC50 Value (µM)Reference
Cholinesterase InhibitionAChELow micromolar
Cholinesterase InhibitionBChELow micromolar
FAAH InhibitionFAAHLow micromolar
Antioxidant ActivityHepG2 Cell LineNot specified

Case Studies

  • Alzheimer's Disease Models : A study investigated novel hybrids derived from this compound. These compounds demonstrated significant inhibition of AChE and BChE, along with antioxidant properties in cellular assays. The results suggest potential for developing multi-functional drugs targeting Alzheimer's pathology .
  • Neuroprotection : Another research effort focused on the endocannabinoid system, where the compound's ability to inhibit FAAH was highlighted. This inhibition led to increased levels of anandamide, suggesting a protective role against neurodegeneration and inflammation .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-fluorobenzyl)piperidine-3-carboxylic acid hydrochloride?

The synthesis typically involves nucleophilic substitution between 2-fluorobenzyl chloride and piperidine-3-carboxylic acid under basic conditions. Key steps include:

  • Reaction Setup : Use anhydrous ethanol or methanol as the solvent to minimize side reactions.
  • Base Selection : Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) facilitates deprotonation of the carboxylic acid and activates the benzyl chloride for substitution .
  • Hydrochloride Formation : Post-reaction, HCl gas or concentrated hydrochloric acid is introduced to precipitate the hydrochloride salt, enhancing crystallinity and stability .
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the fluorobenzyl group (δ 5.3–5.5 ppm for benzylic protons) and piperidine ring signals (δ 2.5–3.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with mass spectrometry to verify molecular weight (C₁₃H₁₅ClFNO₂; 283.72 g/mol) and detect impurities .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.4%) .

Q. What are the key physicochemical properties influencing experimental design?

  • Solubility : Highly soluble in polar solvents (water, DMSO) due to the hydrochloride salt; sparingly soluble in non-polar solvents (e.g., hexane) .
  • Stability : Store at 2–8°C in airtight containers to prevent deliquescence. Thermal degradation occurs above 170°C (TGA data) .
  • pKa : The carboxylic acid group has an approximate pKa of 2.5, requiring pH-adjusted buffers for solubility in biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

A Design of Experiments (DoE) approach is recommended:

  • Variables : Solvent polarity (ethanol vs. methanol), base stoichiometry (1.2–2.0 eq.), and temperature (25–60°C).
  • Response Surface Methodology : Identify optimal conditions using central composite design. For example, 1.5 eq. K₂CO₃ in methanol at 40°C achieves >85% yield with minimal 2-fluorobenzoic acid byproduct (<5%) .
  • Computational Modeling : Use density functional theory (DFT) to simulate transition states and predict regioselectivity, as seen in analogous piperidine syntheses .

Q. What strategies validate the compound’s biological activity in receptor-binding assays?

  • In Vitro Assays :
    • Target Selection : Screen against GABAₐ or sigma-1 receptors, where fluorobenzyl-piperidine derivatives show affinity (IC₅₀ < 10 µM) .
    • Competitive Binding : Use radiolabeled ligands (e.g., [³H]-flumazenil) to quantify displacement in cortical membrane preparations .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 2-chloro or 2-methoxy derivatives) to assess fluorine’s electronic effects on binding .

Q. How should forced degradation studies be designed to assess stability under stress conditions?

  • Conditions :
    • Acidic/Base Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
    • Oxidative Stress : 3% H₂O₂ at 25°C for 48 hours.
    • Photolysis : Expose to UV light (ICH Q1B guidelines) .
  • Analysis : Monitor degradation via HPLC-MS. Major degradants include defluorinated products (e.g., benzyl alcohol derivatives) and piperidine ring-opened compounds .

Q. How can researchers resolve contradictions in solubility data across literature sources?

  • Method Standardization : Use the shake-flask method with saturated solutions in PBS (pH 7.4) and DMSO.
  • Temperature Control : Conduct trials at 25°C ± 0.5°C to minimize variability.
  • Cross-Validation : Compare results with computational solubility predictors (e.g., COSMO-RS) and experimental data from analogs (e.g., 3-(4-fluorobenzyl)piperidine hydrochloride solubility: 12 mg/mL in water) .

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Spill Management : Neutralize acid spills with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(2-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride
Reactant of Route 2
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1-(2-Fluorobenzyl)piperidine-3-carboxylic acid hydrochloride

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